molecular formula C9H13ClN4O2 B3217933 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride CAS No. 1185319-62-3

1-(5-Nitropyridin-2-yl)-piperazine hydrochloride

Cat. No.: B3217933
CAS No.: 1185319-62-3
M. Wt: 244.68 g/mol
InChI Key: GHRHEABPBGNCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Nitropyridin-2-yl)-piperazine hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a piperazine ring substituted with a 5-nitropyridin-2-yl group, and it is commonly used in research settings for its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride typically involves the reaction of 5-nitropyridin-2-amine with piperazine under controlled conditions. The reaction is often carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and scalability. The use of automated systems and stringent quality control measures are essential to maintain the integrity of the compound during large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions, often using reagents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Nitropyridin-2-yl)-piperazine hydrochloride is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also bind to receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

  • 1-(5-Nitropyridin-2-yl)piperidin-4-amine hydrochloride
  • 1-(5-Nitropyridin-2-yl)homopiperazine

Comparison: 1-(5-Nitropyridin-2-yl)-piperazine hydrochloride is unique due to its specific substitution pattern and the presence of both a nitro group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

1-(5-nitropyridin-2-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c14-13(15)8-1-2-9(11-7-8)12-5-3-10-4-6-12;/h1-2,7,10H,3-6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHRHEABPBGNCQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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